5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a boron atom within a dioxaborinane ring structure
Scientific Research Applications
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of naphthalene-2-boronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, facilitating catalytic processes and the formation of complex molecular structures. The pathways involved often include the activation of small molecules and the stabilization of transition states in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedionate
- 5,5-Dimethyl-2,2’-bipyridine
Uniqueness
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of the naphthalen-2-yl group, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
5,5-dimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGEXFBFIGNIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735194 | |
Record name | 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627906-96-1 | |
Record name | 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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